1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoroethoxy groups makes it a unique molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms often enhances the biological activity, metabolic stability, and lipophilicity of compounds, making them valuable in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of pyrazole derivatives using difluoromethylating agents under specific conditions . The reaction conditions often include the use of radical initiators and solvents that can stabilize the intermediate radicals.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the selection of cost-effective and readily available reagents is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is explored for developing drugs with improved efficacy and stability.
Industry: The compound is used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 1-(Difluoromethyl)-3-[(2,2,2-difluoroethoxy)methyl]-1H-pyrazole
- 1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazole
Comparison: Compared to similar compounds, 1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the specific combination of difluoromethyl and trifluoroethoxy groups. This combination can result in distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule for further research and development .
Biological Activity
1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic compound notable for its unique chemical structure, which includes a pyrazole ring and fluorinated substituents. This compound has garnered attention in both agricultural and pharmaceutical research due to its biological activity, particularly as a potential fungicide and its implications in drug discovery.
Chemical Structure and Properties
The chemical formula of this compound is C7H7F5N2O. The presence of difluoromethyl and trifluoroethoxy groups enhances its lipophilicity and biological activity. The pyrazole moiety contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H7F5N2O |
CAS Number | 1856043-62-3 |
Molecular Weight | 224.13 g/mol |
Melting Point | Not specified |
Antifungal Properties
This compound exhibits significant antifungal activity, primarily attributed to its ability to inhibit succinate dehydrogenase (SDH), an enzyme critical in the mitochondrial respiratory chain of fungi. This inhibition disrupts energy production in fungal cells, making it effective against various plant pathogens.
- Efficacy Against Fungi : Studies have shown that related pyrazole derivatives display potent antifungal activity against pathogens such as Rhizoctonia solani, with IC50 values indicating strong inhibitory effects on fungal growth.
The mechanism by which this compound exerts its antifungal effects involves molecular docking studies that suggest effective binding within the active site of SDH. This interaction is crucial for inhibiting the enzyme's activity, thereby impairing the metabolic processes of the fungi.
Study on Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the pyrazole structure can significantly impact biological activity. For instance, the introduction of bulky groups at specific positions on the pyrazole ring has been linked to enhanced antifungal properties. A comparative analysis of various derivatives highlighted that certain substitutions led to improved binding affinity to SDH and increased antifungal potency .
Antiparasitic Activity
In addition to its antifungal applications, compounds similar to this compound have been evaluated for antiparasitic activity against pathogens causing diseases such as leishmaniasis and Chagas disease. Trifluoromethylated pyrazoles have shown promising results in vitro against Leishmania amazonensis and Trypanosoma cruzi, indicating a broader pharmacological potential beyond fungicidal applications .
Properties
IUPAC Name |
1-(difluoromethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5N2O/c8-6(9)14-2-1-5(13-14)3-15-4-7(10,11)12/h1-2,6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEAJHVMZUJYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCC(F)(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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